molecular formula C8H7Cl3 B8589423 1-Trichloromethyl-3-methylbenzene

1-Trichloromethyl-3-methylbenzene

Cat. No. B8589423
M. Wt: 209.5 g/mol
InChI Key: HVGRCUXFDYITJK-UHFFFAOYSA-N
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Patent
US04575565

Procedure details

0.38 moles of sulfuryl chloride in an equal volume of carbon tetrachloride was added dropwise to 21.6 gm (0.11 moles) of 2-(3-methylphenyl)-1,3-dithiolane dissolved in 22 mls of carbon tetrachloride while refluxing and stirring. After the addition, the reaction mixture was stirred for 1 hour at reflux and allowed to cool to room temperature. The solvent was evacuated and the residue Kugelrohr distilled at 65°-70° C. (0.43 mm/Hg) to give 18.32 gm (89.9% yield) of product. NMR and Gas Chromatograph/Mass Spectrometry (GC/MS) Analysis: 1H--NMR (CCl4) δ2.27 (S, CH3), 6.9 to 7.2 and 7.5 to 7.65 (m+ 4H, aryl protons); GCMS (70 ev), M/e (% rel. int.) 212 (M +4, 4), 210 (M+ +2, 12), 208 (M+, 13), 177 (13), 175 (79), 173 (100), 138 (15), 103 (26), 102 (25), 101 (19), 87 (20), 86 (16), 77 (23), 75 (19), 69 (22), 68 (24), 51 (64).
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Yield
89.9%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)(=O)=O.[CH3:6][C:7]1[CH:8]=[C:9](C2SCCS2)[CH:10]=[CH:11][CH:12]=1.[C:18]([Cl:22])(Cl)([Cl:20])[Cl:19]>>[CH3:6][C:7]1[CH:12]=[C:11]([C:18]([Cl:22])([Cl:20])[Cl:19])[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.38 mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
21.6 g
Type
reactant
Smiles
CC=1C=C(C=CC1)C1SCCS1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The solvent was evacuated
DISTILLATION
Type
DISTILLATION
Details
the residue Kugelrohr distilled at 65°-70° C. (0.43 mm/Hg)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18.32 g
YIELD: PERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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